molecular formula C19H18N6O2 B2505078 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole CAS No. 2415573-93-0

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B2505078
CAS No.: 2415573-93-0
M. Wt: 362.393
InChI Key: CQQPJTKJPRGCOF-UHFFFAOYSA-N
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Description

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazolo and pyridazine rings, along with the benzoxazole moiety, suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo ringThe final step involves the coupling of the piperidinyl group with the benzoxazole moiety under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases or enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole apart is its unique combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-12-21-22-17-9-8-15(23-25(12)17)19(26)24-10-4-5-13(11-24)18-20-14-6-2-3-7-16(14)27-18/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPJTKJPRGCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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